2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
Description
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Properties
IUPAC Name |
2-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BN3O2/c1-13-17(20-24-18(3,4)19(5,6)25-20)14(2)23(22-13)12-16-10-8-7-9-15(16)11-21/h7-10H,12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTFZCQQZYQKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile (CAS No. 873078-93-4) is a novel small molecule with potential applications in medicinal chemistry. Its unique structure incorporates a pyrazole moiety and a dioxaborolane group, which may influence its biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 291.19 g/mol. The presence of the dioxaborolane group suggests potential interactions with biological targets, particularly in enzyme inhibition or modulation.
Research indicates that compounds containing pyrazole and dioxaborolane moieties often exhibit significant biological activities, including:
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their inhibitory effects on various kinases. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit PI3K enzymes with low IC50 values (e.g., 0.47 µM) .
- Antiviral Activity : Pyrazole derivatives have been documented to possess antiviral properties against β-coronaviruses by inhibiting specific kinases involved in viral replication .
In Vitro Studies
In vitro assays are essential for assessing the biological activity of this compound. Key findings from related studies include:
| Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| 7 | PI3Kδ | 0.47 | High potency in enzyme inhibition . |
| 54 | CSNK2A2 | 20 | Effective in inhibiting B cell proliferation . |
These results suggest that compounds with similar structures to this compound may also exhibit significant biological activity.
Case Studies
Several studies highlight the biological implications of incorporating dioxaborolane into drug design:
- CSNK2 Inhibitors : Research has shown that modifications to pyrazolo[1,5-a]pyrimidine scaffolds can enhance their inhibitory effects on CSNK2A2 and improve metabolic stability while maintaining potency against viral targets .
- Kinase Selectivity : The selectivity profile of similar compounds indicates that structural variations can lead to significant differences in activity against various kinases. For example, the introduction of different substituents can alter the binding affinity and selectivity for PI3K isoforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
